An In-Depth Technical Guide to Butyl Glycolate: Structure, Properties, and Applications
An In-Depth Technical Guide to Butyl Glycolate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl glycolate, the ester of n-butanol and glycolic acid, is a versatile chemical compound with a growing presence in various industrial and scientific fields. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and metabolism. Detailed experimental protocols for its characterization are presented, alongside a discussion of its relevance in drug development, primarily through its hydrolysis to the active cosmetic ingredient, glycolic acid. This document aims to serve as a thorough resource for researchers and professionals engaged in chemical synthesis, formulation science, and drug development.
Chemical Structure and Identification
Butyl glycolate, systematically named butyl 2-hydroxyacetate, is a simple alpha-hydroxy acid ester. Its structure consists of a butyl ester group attached to the carboxylic acid function of glycolic acid.
Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | butyl 2-hydroxyacetate | [1] |
| CAS Number | 7397-62-8 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| InChI | InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | [1] |
| SMILES | CCCCOC(=O)CO |[1] |
Physicochemical Properties
Butyl glycolate is a colorless liquid with a faint, pleasant ester-like odor.[2] It is miscible with common organic solvents but only partially miscible with water.[3]
Table of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Odor | Faint, pleasant, ester-like | [2] |
| Boiling Point | 187-190 °C | [2] |
| Melting Point | -26 °C | [4] |
| Density | 1.019 g/cm³ at 20 °C | [5] |
| Flash Point | 74 °C (closed cup) | [2] |
| Refractive Index | 1.427 at 20 °C |
| Solubility | Partially miscible with water; miscible with common organic solvents |[3] |
Synthesis of Butyl Glycolate
The most common method for synthesizing butyl glycolate is through the Fischer-Speier esterification of glycolic acid with n-butanol, typically in the presence of an acid catalyst.[6]
Experimental Protocol: Acid-Catalyzed Esterification
A detailed experimental protocol for the synthesis of butyl glycolate is described in a patent, which involves the reaction of glycolic acid and n-butanol in the presence of a solid acid catalyst.[7]
Materials:
-
Glycolic acid (1 mol)
-
n-Butanol (3.5 - 4.5 mol)
-
Solid acid catalyst (e.g., acidified active cobalt sulfate on kaolin, 16 g)[7]
-
Round bottom flask
-
Reflux water separator (Dean-Stark apparatus)
-
Reflux condenser
Procedure:
-
Add 1 mole of glycolic acid, 4.5 moles of n-butanol, and 16 g of the dry catalyst to a round bottom flask.[7]
-
Assemble the reflux water separator and condenser.
-
Heat the reaction mixture to 138°C for 4 hours.[7]
-
Monitor the reaction progress by taking 0.5 ml samples every 30 minutes to determine the acid value.[7]
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The excess n-butanol can be removed by distillation.
-
The resulting crude butyl glycolate can be further purified by vacuum distillation.
Spectral Properties and Characterization
The structure of butyl glycolate can be confirmed using various spectroscopic techniques.
Table of Spectral Data
| Technique | Key Features and Parameters | Source(s) |
|---|---|---|
| ¹H NMR | Varian CFT-20 instrument. | [1] |
| ¹³C NMR | Sample from Fluka AG, Buchs, Switzerland. | [1] |
| FT-IR | Liquid, ~10 micrometers path length. | [1] |
| ATR-IR | PerkinElmer SpectrumTwo instrument. | [1] |
| Mass Spec (GC-MS) | NIST Mass Spectrometry Data Center. |[8] |
Experimental Protocols for Spectroscopic Analysis
A general protocol for obtaining NMR spectra of a liquid sample like butyl glycolate is as follows:
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of butyl glycolate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure. In the ¹³C NMR spectrum, identify the number of unique carbon environments based on the number of peaks.
FT-IR Spectroscopy Protocol (Liquid Film):
-
Sample Preparation: Place a small drop of neat butyl glycolate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[9]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in butyl glycolate, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-O stretches.
GC-MS Analysis Protocol:
-
Sample Preparation: Dilute the butyl glycolate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating esters (e.g., a DB-5MS column).[10]
-
GC Conditions:
-
Injector: Split/splitless injector, with an appropriate split ratio.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature and ramping up to a higher temperature to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization is common.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Scan Range: Scan a mass-to-charge ratio (m/z) range that includes the molecular ion and expected fragment ions of butyl glycolate.
-
-
Analysis: Identify the peak corresponding to butyl glycolate based on its retention time. Analyze the mass spectrum of this peak, observing the molecular ion and the fragmentation pattern to confirm the structure.
Metabolism and Biological Relevance
In biological systems, butyl glycolate is expected to undergo rapid hydrolysis catalyzed by non-specific esterases, which are widely distributed in the body.[6] This enzymatic action cleaves the ester bond to yield n-butanol and glycolic acid.[6]
The primary biological effects of butyl glycolate are largely attributed to its hydrolysis product, glycolic acid.[6] Glycolic acid is a well-known alpha-hydroxy acid (AHA) used in various dermatological and cosmetic products for its exfoliating and skin-rejuvenating properties.[11][12]
Relevance to Drug Development
The relevance of butyl glycolate to drug development professionals lies in several areas:
-
Prodrug Strategy: The ester linkage in butyl glycolate can be considered a simple model for a prodrug approach. By esterifying a drug molecule, its physicochemical properties, such as lipophilicity and membrane permeability, can be modified to enhance drug delivery. The subsequent hydrolysis by esterases in the body would then release the active drug.
-
Dermatological Formulations: As a source of glycolic acid upon hydrolysis, butyl glycolate could be investigated for use in topical formulations. Its less acidic nature compared to glycolic acid might offer formulation advantages and potentially reduce skin irritation. Studies on the skin penetration of glycolic acid have shown it to be dependent on pH, concentration, and duration of application.[13]
-
Excipient and Solvent: Butyl glycolate's solvent properties make it a candidate for use as an excipient in drug formulations, particularly for topical or transdermal delivery systems.[6]
Safety and Toxicology
According to safety data sheets, butyl glycolate is classified as a substance that can cause serious eye damage and is suspected of damaging fertility or the unborn child.[14] Therefore, appropriate personal protective equipment, including eye protection and gloves, should be worn when handling this chemical.
Conclusion
Butyl glycolate is a chemical with well-defined properties and established synthetic routes. Its primary biological significance stems from its hydrolysis to n-butanol and glycolic acid, the latter being a key active ingredient in the cosmetics and dermatology fields. For drug development professionals, butyl glycolate serves as an interesting case study for prodrug design and as a potential component in advanced drug delivery systems, particularly for topical applications. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this versatile compound.
References
- 1. Butyl Glycolate | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmclaboratories.com [cmclaboratories.com]
- 5. Kinetics of enzymatic hydrolysis of cellulose: analytical description of a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyl Glycolate Supplier|CAS 7397-62-8|RUO [benchchem.com]
- 7. Butyl glycolate - analysis - Analytice [analytice.com]
- 8. Butyl glycolate [webbook.nist.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Determination of glycols in biological specimens by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycolic Acid | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 12. glooshi.com [glooshi.com]
- 13. Assessment of in vitro percutaneous absorption of glycolic acid through human skin sections using a flow-through diffusion cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
